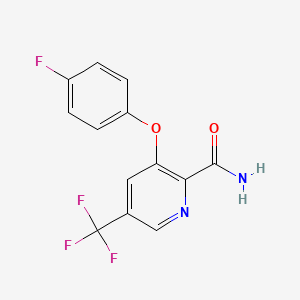

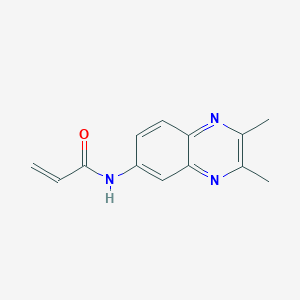

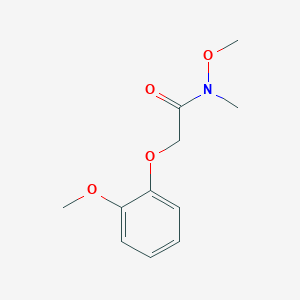

![molecular formula C9H13ClO B2552629 1-(3-双环[4.1.0]庚基)-2-氯乙酮 CAS No. 2008278-62-2](/img/structure/B2552629.png)

1-(3-双环[4.1.0]庚基)-2-氯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated bicyclic compounds is a topic of interest in several studies. For instance, the chlorination of bicyclo[2,2,1]heptane (norbornylane) with sulfuryl chloride has been explored to produce mono- and dichloro products, such as norbornyl chloride . Another study reports the synthesis of a non-chiral, rigid bicyclic compound from dimethyl-meso-2,5-dibromohexanedioate, which involves double alkylation with 1-bromo-2-chloroethane . These methods could potentially be adapted for the synthesis of 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated bicyclic compounds has been determined using X-ray crystallography. For example, the structure of endo-6,syn-7-dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane was established, showing axial orientation of the phenylsulfonyl group and equatorial positions of the chlorine atoms . Similarly, the crystal structure of cis-6-chloro-trans-7-chloro-cis-bicyclo[3,2,0]heptan-2-one was solved, revealing nonplanar rings . These findings suggest that the molecular structure of 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone would also exhibit specific stereochemistry that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of chlorinated bicyclic compounds has been studied in various contexts. For instance, the addition of 2,4-dinitrobenzenesulphenyl chloride to a bicyclic compound resulted in a specific exo attack on the endocyclic double bond . Another study demonstrated the transformation of terminal alkenes into chloroiodoalkanes, which could be further reacted to produce various synthetic products . These studies indicate that chlorinated bicyclic compounds like 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone could participate in a range of chemical reactions, potentially leading to diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated bicyclic compounds are often characterized by their crystalline structure and hydrogen-bonding capabilities. For example, the crystal structures of 2-chlorobicyclo[2.2.1]hept-5-en-2-carboxamide revealed H-bonded dimers with distinct orientations of the bicyclic portion . These properties are crucial for understanding the behavior of such compounds in different environments and could be relevant for the analysis of 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone.

科学研究应用

金(III)催化的环化反应

1-(3-双环[4.1.0]庚基)-2-氯乙酮参与了金(III)催化的环化过程。Hines、Eason和Siebert(2017年)对Ohloff–Rautenstrauch重排进行的研究突出了通过金(III)介导的5-乙酰氧基-1,6-炔烃的环异构化形成双环[4.1.0]庚烷亚结构的经济性,这是几种天然产物的特征。这一过程表现出很高的区域和立体控制,表明其在合成复杂有机结构方面的潜力(Hines, Eason, & Siebert, 2017)。

污染物的好氧生物降解

该化合物与1,2-二氯乙烷(1,2-DCA)的结构相似,因此与地下水污染物的好氧生物降解研究相关。Hirschorn等人(2004年)的研究确定了1,2-DCA的好氧生物降解的两种不同酶途径,这对于理解类似化合物的降解行为可能是相关的(Hirschorn et al., 2004)。

合成与化学

类似双环化合物(如双环[4.1.0]庚-1,6-烯)的合成和化学研究为1-(3-双环[4.1.0]庚基)-2-氯乙酮的反应性和潜在应用提供了见解。Billups等人(1996年)对双环[4.1.0]庚-1,6-烯的研究详细介绍了其形成、反应性以及形成复杂有机分子的潜力(Billups et al., 1996)。

在不对称合成中的潜力

Marigo等人(2006年)探索了有机催化的不对称一锅式Michael-Darzens缩合反应,制备了具有高达四个手性中心的高度官能化的复杂环氧环己酮衍生物。在此类反应中使用类似1-(3-双环[4.1.0]庚基)-2-氯乙酮的化合物可能有助于合成在生命科学行业中有用的光学活性产品(Marigo et al., 2006)。

安全和危害

未来方向

作用机制

Target of Action

The specific targets of “1-(3-Bicyclo[41Bicyclo[410]heptanes, in general, are known to interact with various biological targets due to their unique structure .

Mode of Action

The mode of action of “1-(3-Bicyclo[41Bicyclo[4.1.0]heptanes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .

Biochemical Pathways

The specific biochemical pathways affected by “1-(3-Bicyclo[41Bicyclo[410]heptanes are known to be involved in a variety of chemical reactions and can serve as building blocks in organic synthesis .

属性

IUPAC Name |

1-(3-bicyclo[4.1.0]heptanyl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO/c10-5-9(11)7-2-1-6-3-8(6)4-7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEDVVAACKZQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

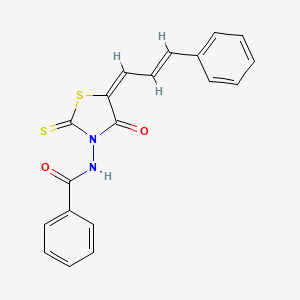

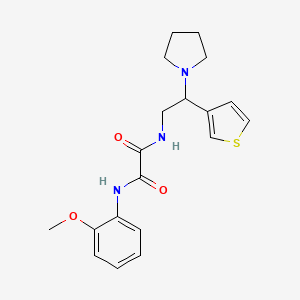

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)

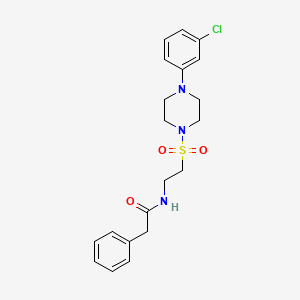

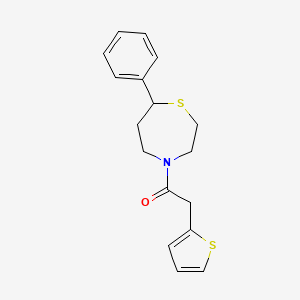

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)

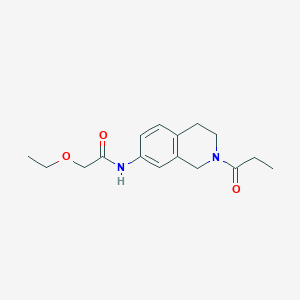

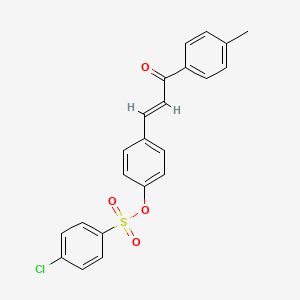

![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)